

An In-depth Technical Guide to the Regioselective Synthesis of Substituted Phenols

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Compound of Interest

Compound Name: 4-Bromo-3-ethynylphenol

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Substituted phenols are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise control over the position of substituents on the phenolic ring is paramount, as it directly influences the molecule's biological activity, physical properties, and overall efficacy. This technical guide provides a comprehensive overview of key methodologies for the regioselective synthesis of substituted phenols, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this critical area of synthetic chemistry.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes, including phenols. This approach avoids the need for pre-functionalized starting materials, offering a more streamlined and efficient synthetic route.

Palladium-Catalyzed Ortho-Hydroxylation of Benzoic Acids

The carboxylate group can act as an effective directing group to achieve ortho-selective C-H hydroxylation of benzoic acids.

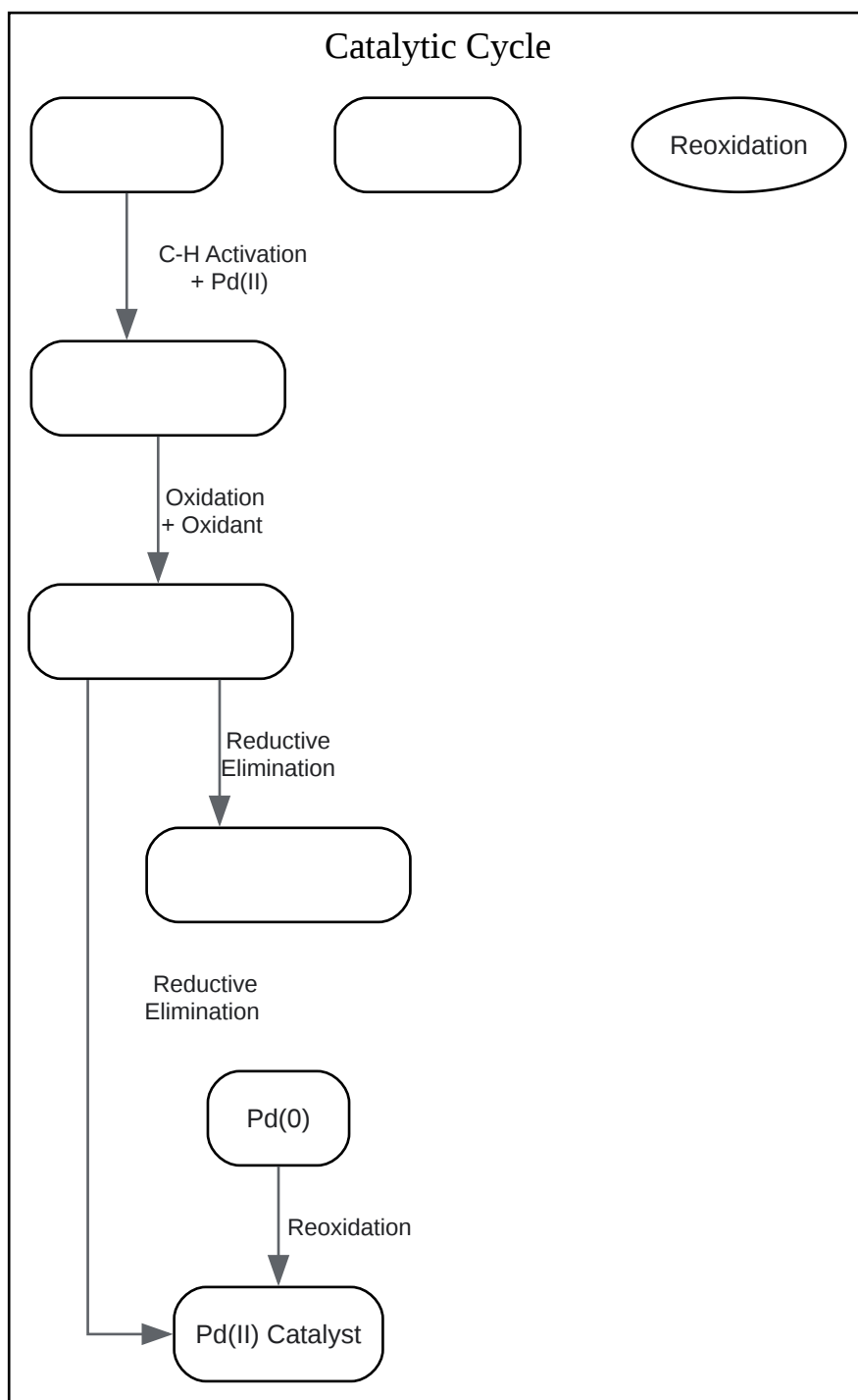
Experimental Protocol:

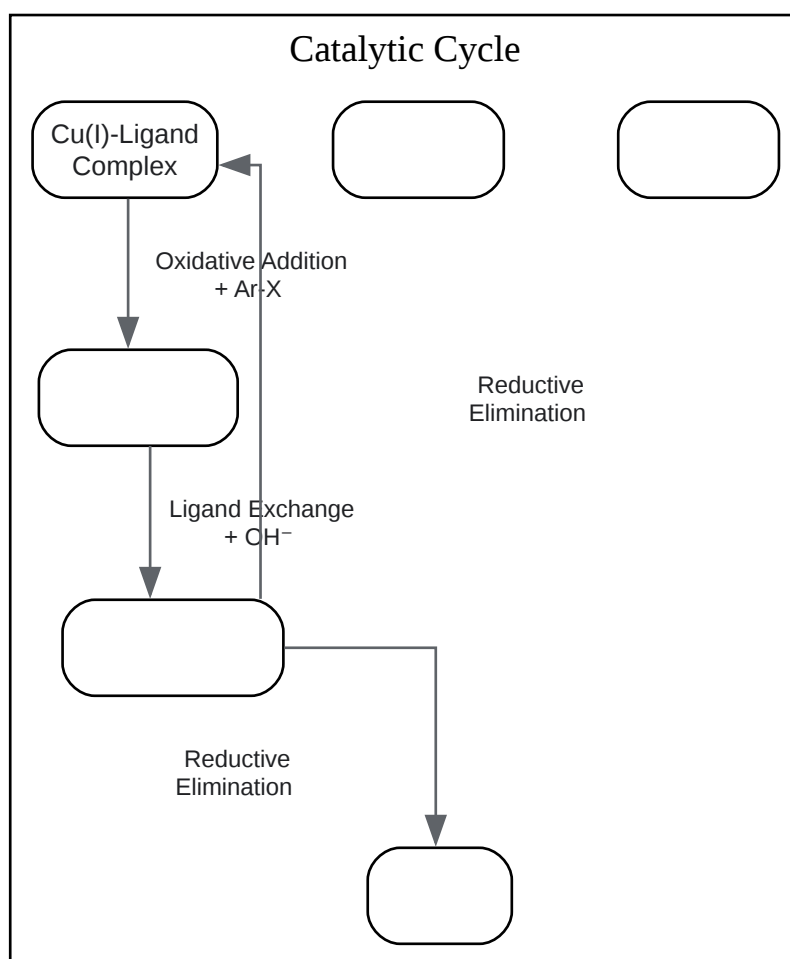
A representative procedure for the palladium-catalyzed ortho-hydroxylation of benzoic acids is as follows:

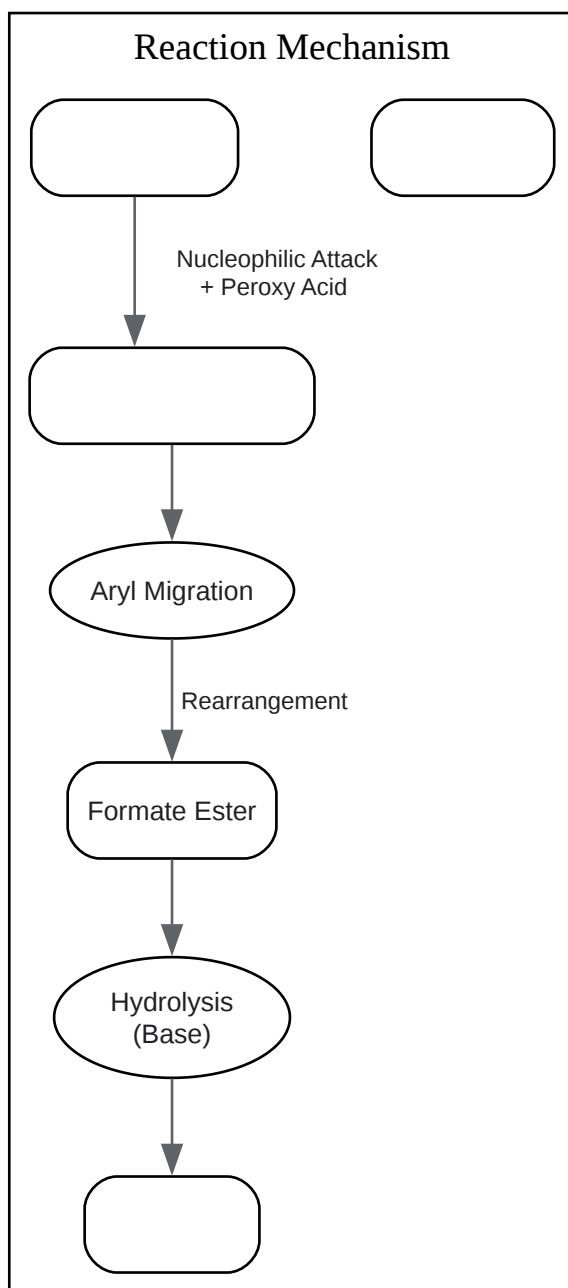
To a sealed tube is added the benzoic acid substrate (0.5 mmol), Pd(OAc)₂ (5 mol%), and an oxidant such as tert-butyl hydroperoxide (TBHP) or Oxone® in a suitable solvent like acetic acid or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). The reaction mixture is then heated at a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 12-24 hours). After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.

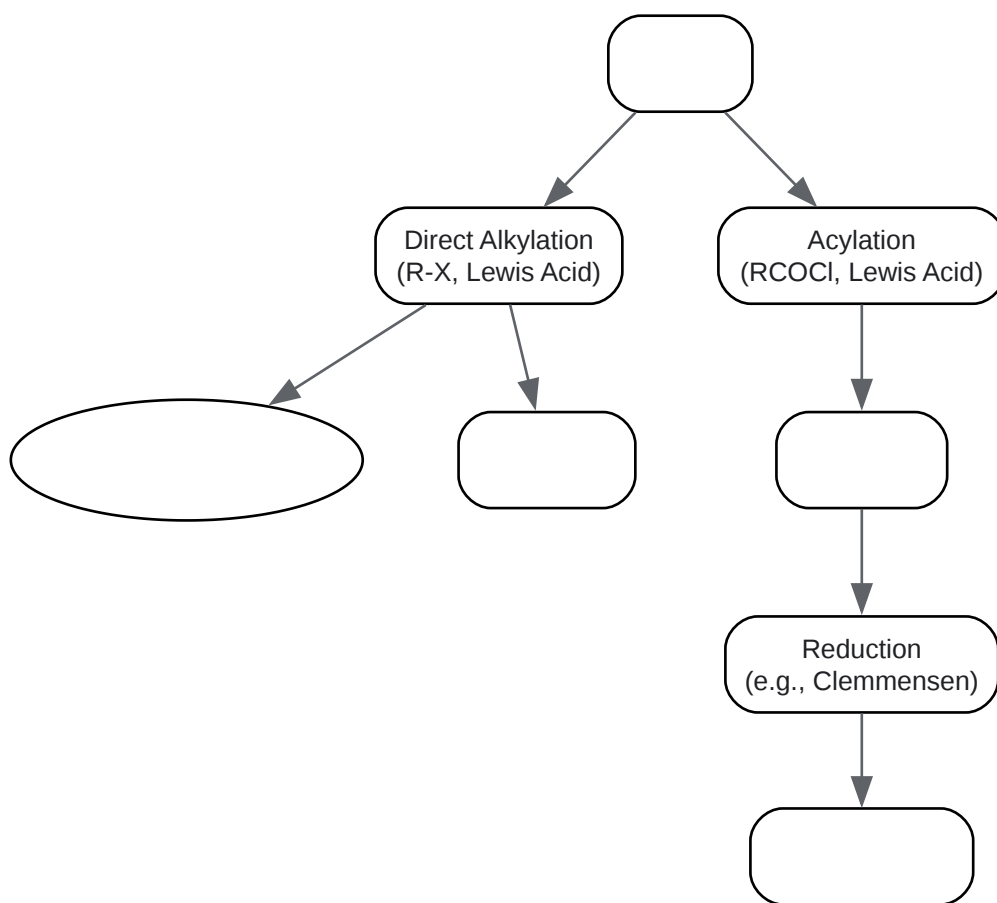
Substrate	Oxidant	Solvent	Temp (°C)	Time (h)	Yield (%)	Regioselectivity (o:m:p)
Benzoic Acid	TBHP (3 equiv)	Acetic Acid	100	24	75	>95:5:0
4-Methylbenzoic Acid	Oxone® (2 equiv)	TFA/TFAA	80	12	82	>98:2:0
4-Chlorobenzoic Acid	TBHP (3 equiv)	Acetic Acid	120	24	65	>95:5:0
3-Methoxybenzoic Acid	Oxone® (2 equiv)	TFA/TFAA	80	16	78	>98:2:0 (at C2)

Catalytic Cycle for Palladium-Catalyzed Ortho-Hydroxylation:









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